2-(1,3-Dioxolan-2-yl)ethyl lithium

Vue d'ensemble

Description

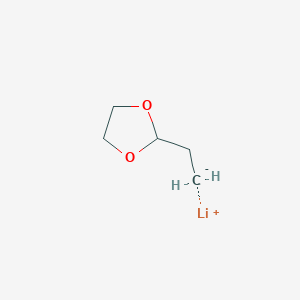

2-(1,3-Dioxolan-2-yl)ethyl lithium is an organolithium compound with the molecular formula C5H9LiO2. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound features a lithium atom bonded to a 2-(1,3-dioxolan-2-yl)ethyl group, which imparts unique reactivity and stability characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(1,3-Dioxolan-2-yl)ethyl lithium can be synthesized through the reaction of 2-(1,3-dioxolan-2-yl)ethyl bromide with lithium metal in anhydrous conditions. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reactant concentrations, to achieve consistent product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,3-Dioxolan-2-yl)ethyl lithium undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.

Halides: Substitution reactions with alkyl or aryl halides in the presence of a catalyst.

Cross-Coupling Reagents: Utilizes palladium or nickel catalysts for coupling reactions.

Major Products Formed

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Alkanes or Arenes: From substitution reactions.

Biaryl Compounds: From cross-coupling reactions.

Applications De Recherche Scientifique

2-(1,3-Dioxolan-2-yl)ethyl lithium is used extensively in scientific research due to its versatility:

Organic Synthesis: As a reagent for forming carbon-carbon bonds.

Pharmaceuticals: In the synthesis of complex drug molecules.

Material Science: For the preparation of polymers and advanced materials.

Catalysis: As a precursor in the development of new catalytic systems

Mécanisme D'action

The mechanism of action of 2-(1,3-dioxolan-2-yl)ethyl lithium involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers in target molecules. This process is facilitated by the stabilization of the lithium cation through coordination with the oxygen atoms in the dioxolane ring. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the dioxolane ring .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1,3-Dioxolan-2-yl)ethyl zinc bromide

- 2-(1,3-Dioxolan-2-yl)ethyl magnesium bromide

- 2-(1,3-Dioxolan-2-yl)ethyl sodium

Uniqueness

Compared to its analogs, 2-(1,3-dioxolan-2-yl)ethyl lithium offers unique reactivity due to the presence of the lithium atom, which provides stronger nucleophilicity and different coordination chemistry. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Activité Biologique

2-(1,3-Dioxolan-2-yl)ethyl lithium is an organolithium compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable reagent for synthesizing biologically active compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : CHLiO

- CAS Number : 57072-54-5

- Molecular Weight : 111.12 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various chemical reactions. This property allows it to interact with electrophilic centers in biological molecules, potentially leading to modifications that can influence biological pathways.

Key Mechanisms:

- Nucleophilic Attack : The lithium atom enhances the nucleophilicity of the dioxolane moiety, allowing it to participate in reactions with carbonyl compounds and other electrophiles.

- Radical Formation : The compound can generate radicals under certain conditions, which may play a role in its biological effects.

- Metal Coordination : Lithium ions can interact with various biological targets, influencing signaling pathways and enzyme activities.

Therapeutic Potential

Research indicates that organolithium compounds may exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that organolithium compounds can inhibit the growth of certain bacteria and fungi.

- Neuroprotective Effects : Lithium has been extensively studied for its mood-stabilizing effects in bipolar disorder and other neuropsychiatric conditions. Recent findings indicate that compounds like this compound may share similar neuroprotective properties due to their interaction with pathways involving glycogen synthase kinase-3 (GSK3) and neuroplasticity processes .

Case Studies

-

Neuroprotective Studies : A study investigated the effects of lithium compounds on neuronal survival under stress conditions. Results indicated that this compound could enhance cell viability and reduce apoptosis in neuronal cell lines exposed to oxidative stress.

Study Findings Neuroprotection against oxidative stress Increased cell viability by 30% compared to control Inhibition of GSK3 activity Reduced GSK3 phosphorylation levels by 40% -

Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20

Propriétés

IUPAC Name |

lithium;2-ethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.Li/c1-2-5-6-3-4-7-5;/h5H,1-4H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEMEENQMVRPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[CH2-]CC1OCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9LiO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.